Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
Overview
Description
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a chemical compound with the molecular formula C13H18BNO4 . It has a molecular weight of 263.1 .
Molecular Structure Analysis
The molecular structure of this compound consists of a picolinate group attached to a tetramethyl-1,3,2-dioxaborolan-2-yl group .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 383.9±27.0 °C and a density of 1.12 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate and related compounds have been synthesized and structurally analyzed in various studies. For instance, Huang et al. (2021) synthesized similar boric acid ester intermediates with benzene rings, confirming their structures through techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These methods were supplemented with density functional theory (DFT) calculations for further molecular structure investigation (Huang et al., 2021).
Chemical Properties and Molecular Analysis
In-depth chemical properties and molecular analyses of these compounds have been conducted. Wu et al. (2021) explored the vibrational properties of similar compounds using DFT and time-dependent DFT calculations. This research provides insights into the spectroscopic data, geometrical parameters, and molecular electrostatic potential of these compounds (Wu et al., 2021).
Application in Organic Synthesis
These compounds have applications in organic synthesis. Babudri et al. (2006) developed a methodology for introducing aryl and vinyl substituents in 8-hydroxyquinoline using these types of compounds. This method is vital for creating diverse organic molecules with potential applications in various fields (Babudri et al., 2006).
Exploring Physicochemical Properties
The exploration of the physicochemical properties of such compounds is a crucial area of research. Liao et al. (2022) synthesized related compounds and determined their crystal structure using X-ray diffraction. Their study emphasizes the importance of DFT in understanding the physicochemical properties of these molecules (Liao et al., 2022).
Safety and Hazards
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is labeled with the GHS07 symbol, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and using protective gloves and eye/face protection .
Mechanism of Action
Target of Action
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate, also known as 2-(Methylcarboxy)pyridine-5-boronic acid pinacol ester, is a complex organic compound. Boronic acids and their esters, such as this compound, are often used in the synthesis of pharmaceuticals and fine chemicals .
Mode of Action
Boronic acids and their esters are known to interact with various biological targets through the formation of reversible covalent bonds . This allows them to act as transition state analog inhibitors or as reversible covalent inhibitors, depending on the nature of the target .
Biochemical Pathways
Boronic acids and their esters are often used in the suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis . These reactions can lead to the formation of various biologically active compounds .
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their esters can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters .
Result of Action
The ability of boronic acids and their esters to form reversible covalent bonds can result in the inhibition of various enzymes and receptors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of reversible covalent bonds by boronic acids and their esters . Additionally, factors such as temperature and the presence of other chemicals can also influence the stability and reactivity of this compound .
Properties
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-6-7-10(15-8-9)11(16)17-5/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKFGVRURWXXKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674322 | |
Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957065-99-5 | |
Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxycarbonyl-5-pyridineboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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